Cas no 901245-72-5 (1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline)

1-(3-Chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazoloquinoline core with chlorophenyl and methylphenyl substituents. Its structural complexity and functional group arrangement make it a valuable intermediate in pharmaceutical and materials research. The compound exhibits potential for applications in medicinal chemistry due to its rigid polycyclic framework, which may enhance binding affinity in drug design. The presence of electron-withdrawing (chloro) and electron-donating (methyl) groups allows for tunable electronic properties, facilitating further derivatization. Its synthetic versatility and stability under standard conditions make it suitable for exploratory studies in small-molecule therapeutics or optoelectronic materials.
1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline structure
901245-72-5 structure
Product Name:1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline
CAS No:901245-72-5
MF:C24H18ClN3
MW:383.872824192047
CID:6434666
PubChem ID:20852545
Update Time:2025-05-30

1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline
    • F3407-1283
    • 901245-72-5
    • 1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
    • 1-(3-chlorophenyl)-8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
    • AKOS001795247
    • 1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
    • 1H-Pyrazolo[4,3-c]quinoline, 1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-
    • Inchi: 1S/C24H18ClN3/c1-15-6-9-17(10-7-15)23-21-14-26-22-11-8-16(2)12-20(22)24(21)28(27-23)19-5-3-4-18(25)13-19/h3-14H,1-2H3
    • InChI Key: DTOZKBXKLYMIQL-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(C)=CC=2)C2N(C3=CC=CC(Cl)=C3)N=C(C3=CC=C(C)C=C3)C=2C=1

Computed Properties

  • Exact Mass: 383.1189253g/mol
  • Monoisotopic Mass: 383.1189253g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 2
  • Complexity: 534
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.5
  • Topological Polar Surface Area: 30.7Ų

1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline Pricemore >>

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Additional information on 1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline

Introduction to 1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS No. 901245-72-5) and Its Emerging Applications in Chemical Biology

The compound 1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS No. 901245-72-5) represents a fascinating class of heterocyclic molecules that have garnered significant attention in the field of chemical biology and drug discovery. This tricyclic scaffold, characterized by its pyrazolo[4,3-c]quinoline core, exhibits a unique combination of structural features that make it a promising candidate for further exploration in medicinal chemistry. The presence of chloro and methyl substituents at specific positions on the aromatic rings introduces additional chemical diversity, enabling tailored modifications to optimize biological activity.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of novel bioactive compounds. Among these, 1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has emerged as a compound of interest due to its potential pharmacological properties. The pyrazolo[4,3-c]quinoline motif is known for its versatility in interacting with biological targets, including enzymes and receptors involved in various disease pathways. This structural framework has been extensively studied for its role in modulating inflammatory responses, neurodegenerative disorders, and cancer-related signaling cascades.

In particular, the chloro and methyl substituents on the aromatic rings play a crucial role in determining the compound's binding affinity and selectivity. The chloro group at the 3-position of the phenyl ring can engage in hydrogen bonding or π-stacking interactions with biological targets, while the methyl groups at the 8- and 4-positions contribute to steric hindrance and hydrophobic interactions. These features collectively enhance the compound's ability to disrupt aberrant signaling pathways associated with chronic diseases.

One of the most compelling aspects of 1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is its potential as an inhibitor of kinases, which are key enzymes involved in cell proliferation and survival. Kinase inhibitors have been successfully developed into therapeutic agents for various cancers, and this compound shows promise in this regard due to its ability to bind to the ATP-binding pocket of kinases with high affinity. Preliminary computational studies suggest that the pyrazolo[4,3-c]quinoline core can adopt multiple conformations that optimize interactions with target proteins.

Furthermore, the compound's structural similarity to known kinase inhibitors suggests that it may exhibit similar mechanisms of action while potentially offering improved pharmacokinetic profiles. The chloro and methyl substituents not only enhance binding but also influence metabolic stability, which is critical for drug efficacy and safety. Recent studies have demonstrated that modifications at these positions can significantly alter the compound's half-life and distribution within biological systems.

The field of chemical biology has seen remarkable progress in leveraging structure-based drug design approaches to develop novel therapeutics. 1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline exemplifies how rational molecular design can lead to compounds with enhanced biological activity. By integrating insights from X-ray crystallography and molecular dynamics simulations, researchers have been able to refine the compound's structure to improve its binding affinity and selectivity against specific kinases.

Interestingly, recent research has also highlighted the compound's potential as a tool for studying protein-protein interactions. The pyrazolo[4,3-c]quinoline scaffold can serve as a scaffold for developing probes that disrupt or modulate protein-protein interactions relevant to disease mechanisms. This capability is particularly valuable in understanding complex signaling networks where multiple proteins interact in a dynamic manner.

The synthesis of 1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been optimized using multi-step organic transformations that highlight modern synthetic methodologies. Advanced techniques such as transition-metal catalysis and flow chemistry have enabled efficient production scales suitable for both academic research and industrial applications. These synthetic strategies not only ensure high yields but also minimize byproduct formation, making the process environmentally sustainable.

In conclusion,1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS No. 901245-72-5) represents a structurally intriguing molecule with significant potential in chemical biology and drug discovery. Its unique combination of substituents enhances its ability to interact with biological targets while maintaining favorable pharmacokinetic properties. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in developing next-generation therapeutics for various diseases.

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